BI-3231

描述

属性

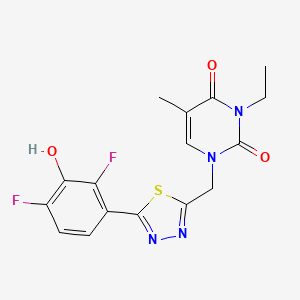

分子式 |

C16H14F2N4O3S |

|---|---|

分子量 |

380.4 g/mol |

IUPAC 名称 |

1-[[5-(2,4-difluoro-3-hydroxyphenyl)-1,3,4-thiadiazol-2-yl]methyl]-3-ethyl-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C16H14F2N4O3S/c1-3-22-15(24)8(2)6-21(16(22)25)7-11-19-20-14(26-11)9-4-5-10(17)13(23)12(9)18/h4-6,23H,3,7H2,1-2H3 |

InChI 键 |

XKDHFIPNTTUSIA-UHFFFAOYSA-N |

规范 SMILES |

CCN1C(=O)C(=CN(C1=O)CC2=NN=C(S2)C3=C(C(=C(C=C3)F)O)F)C |

产品来源 |

United States |

Foundational & Exploratory

BI-3231: A Technical Guide to its Mechanism of Action as a Selective HSD17B13 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BI-3231 is a potent and selective chemical probe that acts as an inhibitor of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13), an enzyme predominantly expressed in the liver.[1][2][3] Emerging as a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases, HSD17B13's role in lipid metabolism is of significant interest.[2][4][5][6] This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows.

Core Mechanism of Action

This compound functions as a potent and selective inhibitor of the HSD17B13 enzyme.[1][7] HSD17B13 is a lipid droplet-associated protein found primarily in hepatocytes.[3][5] Genetic studies have revealed that a loss-of-function variant of the HSD17B13 gene offers protection against the progression of non-alcoholic fatty liver disease (NAFLD).[5] this compound's inhibitory action on HSD17B13 has been shown to reduce the lipotoxic effects induced by fatty acids in hepatocytes, suggesting its potential as a therapeutic agent for steatotic liver diseases.[3][5]

The binding and inhibition of HSD17B13 by this compound are strongly dependent on the presence of NAD+.[2][4] A computational homology model suggests that the positively charged NAD+ in the cofactor binding pocket of the enzyme increases the binding affinity of the negatively charged phenolic structure of this compound.[4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the potency and selectivity of this compound.

| Parameter | Species | Value | Assay | Reference |

| IC50 | Human (hHSD17B13) | 1 nM | Enzymatic Assay | [1][8] |

| Mouse (mHSD17B13) | 13 nM | Enzymatic Assay | [8] | |

| Ki | Human (hHSD17B13) | 0.7 ± 0.2 nM | Enzymatic Assay | [1][7] |

| Cellular Activity | Human HSD17B13 | Double-digit nM | Cellular Assay | [2] |

| Selectivity | Human HSD17B11 | > 10 µM (IC50) | Enzymatic Assay | [7] |

| On-Target Binding | Human HSD17B13 | ΔTm = 16.7 K | Thermal Shift Assay (nanoDSF) | [4][7] |

Signaling Pathway and Molecular Interactions

This compound's mechanism of action centers on its direct inhibition of HSD17B13, which in turn modulates lipid metabolism within hepatocytes. Under conditions of lipotoxic stress, often induced by an excess of fatty acids like palmitic acid, HSD17B13 activity is implicated in the accumulation of triglycerides. By inhibiting HSD17B13, this compound interferes with this process, leading to a reduction in triglyceride storage in lipid droplets.[3][5] This action helps to restore lipid homeostasis and improve overall hepatocyte health. Furthermore, treatment with this compound has been observed to enhance mitochondrial respiratory function, a critical aspect of cellular metabolism that is often impaired in lipotoxic conditions.[3][5] A related compound was shown to regulate hepatic lipids by inhibiting the SREBP-1c/FAS pathway, which may represent a downstream effect of HSD17B13 inhibition.[9]

Caption: Mechanism of action of this compound in hepatocytes under lipotoxic stress.

Experimental Protocols

HSD17B13 Enzymatic Assay

This protocol is designed to determine the inhibitory activity of this compound on recombinant HSD17B13.

Methodology:

-

Purified recombinant human or mouse HSD17B13 is used.

-

The assay is performed in a microtiter plate format.

-

A solution of this compound at various concentrations is pre-spotted into the wells.

-

6 μL of diluted purified recombinant protein is added to each well and incubated.[4]

-

The enzymatic reaction is initiated by the addition of the substrate (e.g., estradiol) and the cofactor NAD+. Substrate and co-substrate concentrations are typically set at their experimentally determined Km values.[4]

-

The reaction progress is monitored by measuring the conversion of the substrate to its product, often through a change in fluorescence or absorbance.

-

IC50 and Ki values are calculated by fitting the dose-response data to a suitable pharmacological model.

Thermal Shift Assay (nanoDSF)

This biophysical assay confirms the direct binding of this compound to the HSD17B13 protein.

Methodology:

-

Recombinant human HSD17B13 is prepared in a suitable buffer.

-

The protein is mixed with either this compound (e.g., at 5 µM) or a vehicle control (e.g., DMSO).[4]

-

The experiment is conducted in the presence of the cofactor NAD+.[4]

-

The thermal denaturation of the protein is monitored using a nanoDSF instrument, which measures the intrinsic tryptophan fluorescence as a function of temperature.

-

The melting temperature (Tm) of the protein is determined for both the this compound-treated and control samples.

-

A significant increase in the Tm in the presence of this compound (a "thermal shift") indicates direct binding of the compound to the protein.[4]

Hepatocellular Lipotoxicity Model

This in vitro cell-based assay evaluates the protective effects of this compound against fatty acid-induced lipotoxicity.

Methodology:

-

Human hepatoma cells (e.g., HepG2) or freshly isolated primary mouse hepatocytes are cultured in appropriate media.[3][5]

-

Lipotoxicity is induced by treating the cells with palmitic acid.[3][5]

-

Cells are co-incubated with this compound at various concentrations. For cell culture experiments, a stock solution of this compound in DMSO is diluted in the culture medium to the desired working concentration, maintaining a final DMSO concentration of 0.1%.[10]

-

After the incubation period, various endpoints are assessed:

-

Triglyceride Accumulation: Measured using quantitative assays or staining with lipid-specific dyes (e.g., Oil Red O).

-

Cell Viability and Proliferation: Assessed using standard assays like MTT or cell counting.

-

Mitochondrial Respiration: Evaluated using techniques such as Seahorse XF analysis to measure oxygen consumption rates.

-

Gene and Protein Expression: Analyzed by qPCR or Western blotting for markers of lipid metabolism and cellular stress.

-

Caption: Experimental workflow for the hepatocellular lipotoxicity model.

Pharmacokinetics and In Vivo Studies

Pharmacokinetic studies of this compound have been conducted in mice and rats.[2] These studies revealed rapid plasma clearance that exceeded hepatic blood flow and low oral bioavailability.[2] A significant finding from tissue distribution studies was the strong accumulation of this compound in the liver compared to plasma and other tissues.[4] This liver-targeting property is advantageous given that HSD17B13 is primarily expressed in hepatocytes.[4] However, it has been noted that pronounced phase II metabolic biotransformation may limit its use in metabolically competent systems.[2][4] Biliary excretion of the parent compound and its glucuronide was identified as a major route of clearance.[6]

Conclusion

This compound is a valuable chemical probe for elucidating the biological function of HSD17B13. Its high potency and selectivity, coupled with its demonstrated efficacy in cellular models of lipotoxicity, underscore the potential of targeting HSD17B13 for the treatment of NASH and other steatotic liver diseases. The detailed mechanisms and experimental protocols provided in this guide offer a solid foundation for further research and drug development efforts in this area.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, this compound, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 10. journals.physiology.org [journals.physiology.org]

An In-depth Technical Guide to the BI-3231 HSD17B13 Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[1][2] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe liver pathologies, including NASH, fibrosis, and hepatocellular carcinoma.[3][4] This protective effect has spurred the development of HSD17B13 inhibitors. BI-3231 is a potent and selective small-molecule inhibitor of HSD17B13 developed by Boehringer Ingelheim.[5][6] This technical guide provides a comprehensive overview of the this compound HSD17B13 inhibition pathway, including detailed experimental protocols, quantitative data, and pathway visualizations to support further research and drug development efforts in this area.

HSD17B13: The Target

HSD17B13 is a member of the short-chain dehydrogenases/reductases (SDR) family.[7] It is primarily localized to the surface of lipid droplets within hepatocytes.[1][2] While its endogenous substrate and precise physiological function are still under investigation, in vitro studies have shown that HSD17B13 can catalyze the conversion of various bioactive lipids, including steroids like estradiol, and has retinol dehydrogenase activity.[4][5][7] The enzymatic activity of HSD17B13 is dependent on the cofactor nicotinamide adenine dinucleotide (NAD+).[8] Upregulation of HSD17B13 expression has been observed in patients with NAFLD, suggesting its involvement in the pathogenesis of the disease.[2][9]

This compound: The Inhibitor

This compound was identified through a high-throughput screening campaign as a potent and selective inhibitor of HSD17B13.[5][6] It exhibits nanomolar potency against both human and mouse HSD17B13 and demonstrates excellent selectivity over other HSD17B family members, including the closely related HSD17B11.[8] A key characteristic of this compound is that its binding to HSD17B13 is NAD+-dependent, indicating an uncompetitive mode of inhibition with respect to the cofactor.[8]

Quantitative Data for this compound

The following tables summarize the key in vitro and in vivo quantitative data for this compound, compiled from various studies.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay Type | Substrate | IC50 (nM) | Ki (nM) | Selectivity vs. HSD17B11 | Reference |

| Human HSD17B13 | Enzymatic | Estradiol | 1 | 0.7 | >10,000-fold | [10][11] |

| Mouse HSD17B13 | Enzymatic | Estradiol | 13 | - | - | [10] |

| Human HSD17B13 | Cellular (HEK293) | - | 11 | - | - | [12] |

Table 2: In Vitro ADME and Physicochemical Properties of this compound

| Property | Value | Reference |

| Solubility (Phosphate Buffer pH 7.4) | Good | [8] |

| Permeability (Caco-2) | High | [8] |

| Metabolic Stability (Human Hepatocytes) | Moderate | [10] |

| Metabolic Stability (Mouse Hepatocytes) | Moderate | [8] |

Table 3: In Vivo Pharmacokinetic Parameters of this compound in Mice

| Route of Administration | Dose | Cmax (nM) | AUC (nM*h) | Oral Bioavailability (%) | Reference |

| Intravenous | - | - | - | - | [5] |

| Oral | 50 µmol/kg | - | - | 10 | [5] |

HSD17B13 Signaling and Inhibition Pathway

The precise signaling pathways modulated by HSD17B13 are an active area of research. Current evidence suggests involvement in lipid metabolism and potentially inflammatory pathways. Inhibition of HSD17B13 by this compound is expected to counteract the pathological effects of increased HSD17B13 activity in liver disease.

Regulation of HSD17B13 Expression

Studies have shown that the expression of HSD17B13 is induced by the Liver X Receptor α (LXRα) in a sterol regulatory element-binding protein 1c (SREBP-1c) dependent manner.[7] LXRα is a key regulator of lipid metabolism, and its activation can lead to increased lipogenesis. The induction of HSD17B13 by the LXRα-SREBP-1c axis suggests a role for HSD17B13 in mediating the effects of this pathway on hepatic lipid accumulation.[7]

Figure 1: Regulation of HSD17B13 expression by LXRα and SREBP-1c.

HSD17B13 and Pyrimidine Catabolism

Recent studies have uncovered a link between HSD17B13 and pyrimidine metabolism.[9] Inhibition of HSD17B13 has been shown to protect against liver fibrosis by inhibiting pyrimidine catabolism.[2][9] This suggests that the pathogenic effects of HSD17B13 in liver disease may be mediated, at least in part, through its influence on nucleotide metabolism.

Figure 2: HSD17B13 inhibition and its effect on pyrimidine catabolism and liver fibrosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound and the study of HSD17B13.

High-Throughput Screening (HTS) for HSD17B13 Inhibitors

This protocol outlines a typical HTS workflow for identifying HSD17B13 inhibitors.

Figure 3: High-Throughput Screening workflow for HSD17B13 inhibitors.

Protocol:

-

Assay Principle: The assay measures the enzymatic activity of recombinant human HSD17B13 by quantifying the conversion of a substrate (e.g., estradiol) to its product (estrone) in the presence of NAD+. Inhibition is detected as a decrease in product formation.

-

Reagents and Materials:

-

Recombinant human HSD17B13 enzyme

-

Estradiol (substrate)

-

NAD+ (cofactor)

-

Compound library

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 0.01% BSA)

-

384-well assay plates

-

MALDI-TOF mass spectrometer

-

-

Procedure: a. Dispense a small volume of compound solution from the library into the assay plates. b. Add a solution containing HSD17B13 enzyme and NAD+ to all wells. c. Initiate the enzymatic reaction by adding the substrate estradiol. d. Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time. e. Stop the reaction by adding a quenching solution (e.g., acetonitrile). f. Analyze the formation of the product (estrone) using MALDI-TOF mass spectrometry. g. Compounds showing significant inhibition in the primary screen are selected for dose-response confirmation to determine their IC50 values.

HSD17B13 Thermal Shift Assay (TSA)

This protocol describes a biophysical assay to confirm the direct binding of an inhibitor to the target protein.

Protocol:

-

Assay Principle: The binding of a ligand (inhibitor) to a protein typically increases its thermal stability. This change in the melting temperature (Tm) is measured using a nanoDSF instrument.

-

Reagents and Materials:

-

Recombinant human HSD17B13 enzyme

-

This compound

-

NAD+

-

Assay buffer (e.g., PBS)

-

nanoDSF instrument and capillaries

-

-

Procedure: a. Prepare solutions of HSD17B13 enzyme, this compound, and NAD+ in the assay buffer. b. Mix the components in different combinations: enzyme alone, enzyme + NAD+, enzyme + this compound, and enzyme + NAD+ + this compound. c. Load the mixtures into nanoDSF capillaries. d. Place the capillaries in the nanoDSF instrument. e. Apply a thermal ramp (e.g., from 20°C to 95°C at a rate of 1°C/min). f. Monitor the change in intrinsic protein fluorescence at 330 nm and 350 nm. g. The melting temperature (Tm) is determined from the inflection point of the fluorescence ratio curve. A significant increase in Tm in the presence of the inhibitor confirms binding. The binding of this compound to HSD17B13 shows a strong NAD+ dependency.[5]

Cellular Assay for HSD17B13 Inhibition

This protocol details a cell-based assay to evaluate the potency of inhibitors in a more physiologically relevant environment.

Protocol:

-

Assay Principle: HEK293 cells are engineered to overexpress human HSD17B13. The ability of the inhibitor to block the enzymatic activity within the cells is measured.

-

Reagents and Materials:

-

HEK293 cells stably overexpressing human HSD17B13

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Substrate (e.g., estradiol)

-

96-well cell culture plates

-

LC-MS/MS system for product quantification

-

-

Procedure: a. Seed the HSD17B13-overexpressing HEK293 cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with varying concentrations of this compound for a defined period. c. Add the substrate (estradiol) to the cell culture medium. d. Incubate for a specific time to allow for substrate conversion. e. Collect the cell culture supernatant. f. Extract the product (estrone) from the supernatant. g. Quantify the amount of estrone using a validated LC-MS/MS method. h. Calculate the IC50 value based on the inhibition of estrone formation at different inhibitor concentrations.

In Vitro Hepatocyte Lipotoxicity Assay

This protocol describes an assay to assess the protective effects of HSD17B13 inhibition against fatty acid-induced cell stress.

Protocol:

-

Assay Principle: Hepatocytes (e.g., HepG2 or primary hepatocytes) are treated with a high concentration of a saturated fatty acid like palmitic acid to induce lipotoxicity. The effect of the HSD17B13 inhibitor on mitigating this toxicity is evaluated.

-

Reagents and Materials:

-

HepG2 cells or primary mouse hepatocytes

-

Palmitic acid

-

Fatty acid-free BSA

-

This compound

-

Cell viability assay reagents (e.g., MTT or CellTiter-Glo)

-

Triglyceride quantification kit

-

Oil Red O staining solution

-

-

Procedure: a. Culture hepatocytes in appropriate media. b. Prepare a stock solution of palmitic acid complexed with BSA. c. Treat the cells with palmitic acid in the presence or absence of varying concentrations of this compound. d. Incubate for 24-48 hours. e. Assess Cell Viability: Use a standard cell viability assay to measure the protective effect of this compound against palmitic acid-induced cell death. f. Quantify Triglyceride Accumulation: Lyse the cells and measure the intracellular triglyceride content using a commercial kit. g. Visualize Lipid Droplets: Fix the cells and stain with Oil Red O to visualize the accumulation of lipid droplets.

In Vivo Pharmacokinetic Study in Mice

This protocol provides a general outline for conducting a pharmacokinetic study of this compound in mice.

Protocol:

-

Animal Model: Use a suitable mouse strain (e.g., C57BL/6).

-

Drug Administration: Administer this compound via the desired route (e.g., oral gavage, intravenous injection).

-

Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

-

Plasma Preparation: Process the blood samples to obtain plasma.

-

Bioanalysis: Extract this compound from the plasma samples and quantify its concentration using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and oral bioavailability.

Conclusion

This compound is a valuable chemical probe for elucidating the biological functions of HSD17B13 and for validating it as a therapeutic target for liver diseases. The inhibition of HSD17B13 by this compound offers a promising strategy to counteract the detrimental effects of hepatic lipid accumulation and fibrosis. The detailed protocols and data presented in this guide are intended to facilitate further research into the HSD17B13 inhibition pathway and accelerate the development of novel therapeutics for NAFLD and NASH. The open availability of this compound to the scientific community will undoubtedly foster a deeper understanding of HSD17B13 biology.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, this compound, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Inhibition of pyrimidine catabolism by targeting HSD17B13 protects against liver fibrosis in NAFLD | BioWorld [bioworld.com]

- 7. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 9. portal.research.lu.se [portal.research.lu.se]

- 10. researchgate.net [researchgate.net]

- 11. Multiparametric High-Content Assays to Measure Cell Health and Oxidative Damage as a Model for Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. eubopen.org [eubopen.org]

Discovery and synthesis of BI-3231

An In-Depth Technical Guide to the Discovery and Synthesis of BI-3231

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and selective chemical probe for the enzyme 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other liver diseases.[1][2] This document provides a comprehensive overview of the discovery, synthesis, and characterization of this compound, intended to support open science and accelerate research into the biological functions of HSD17B13.[1][2]

Discovery of this compound

The discovery of this compound was initiated by a high-throughput screening (HTS) campaign to identify inhibitors of HSD17B13.[1][2] This effort led to the identification of an initial hit compound, which, although weakly active, served as the starting point for a focused optimization program. Through iterative medicinal chemistry efforts, this compound (also referred to as compound 45) emerged as a highly potent and selective inhibitor with improved physicochemical and pharmacokinetic properties.[1][2]

High-Throughput Screening (HTS)

The HTS utilized estradiol as a substrate to measure the enzymatic activity of HSD17B13.[2] This screening of a large compound library successfully identified a viable starting point for chemical optimization.[2]

Lead Optimization

The initial hit from the HTS underwent extensive structure-activity relationship (SAR) studies. This optimization process focused on enhancing potency, selectivity against the closely related HSD17B11, and improving drug metabolism and pharmacokinetic (DMPK) properties.[1][2] This ultimately led to the synthesis of this compound, a single-digit nanomolar inhibitor of human HSD17B13.[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process starting from commercially available materials. The key steps are outlined below, based on the published synthetic scheme.[3]

Caption: Synthetic pathway overview for this compound.

Detailed Synthetic Protocol

The following protocol is a detailed interpretation of the published synthetic scheme[3]:

Step a: To a solution of the starting phenol in dichloromethane (CH2Cl2) is added triethylamine (NEt3), followed by methanesulfonyl chloride (MeSO2Cl) at 0 °C. The reaction is stirred until completion, then quenched and worked up to yield the mesylated intermediate.

Step b: The product from step a is treated with N,O-bis(trimethylsilyl)acetamide in acetonitrile (MeCN) to protect the imidazole nitrogen.

Step c: The silyl-protected intermediate is then alkylated using ethyl iodide (EtI) in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) to introduce the ethyl group.

Step d: A Suzuki coupling reaction is performed between the ethylated imidazole and a suitable boronic acid or ester derivative of the 2,6-difluorophenol moiety. This is a critical C-C bond-forming step to assemble the core structure of this compound.

Step e: The final step involves the deprotection of the phenol group to yield this compound.

Biological Characterization

This compound has been extensively characterized through a series of in vitro and in vivo studies to determine its potency, selectivity, and pharmacokinetic profile.

In Vitro Activity

The in vitro inhibitory activity of this compound was assessed using enzymatic and cellular assays.

| Assay | Species | Value | Unit |

| IC50 (Enzymatic) | Human (hHSD17B13) | 1 | nM |

| Mouse (mHSD17B13) | 13 | nM | |

| Ki | Human (hHSD17B13) | 0.7 ± 0.2 | nM |

| IC50 (Cellular) | Human (HEK cells) | 11 ± 5 | nM |

Table 1: In Vitro Potency of this compound [4][5][6]

Selectivity Profile

This compound demonstrates excellent selectivity for HSD17B13 over the closely related homolog HSD17B11.[1][7] In a broader panel of 44 targets, this compound showed greater than 50% inhibition only at COX-2 at a concentration of 10 µM.[7]

Mechanism of Action

A key finding is that the binding and inhibition of HSD17B13 by this compound are dependent on the presence of the cofactor NAD+.[1][7] This suggests an uncompetitive mode of inhibition with respect to NAD+.[7]

References

- 1. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, this compound, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 4. assaygenie.com [assaygenie.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

BI-3231: A Technical Guide to a Potent and Selective HSD17B13 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of BI-3231, a novel, potent, and selective chemical probe for hydroxysteroid 17β-dehydrogenase 13 (HSD17B13). This compound serves as a critical tool for investigating the biological functions of HSD17B13, a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other liver diseases.[1][2][3]

Chemical Structure and Properties

This compound is a synthetic organic compound identified through high-throughput screening and subsequent chemical optimization.[1][4] Its core structure consists of a pyrimidinedione group linked to a 1,3,4-thiadiazole ring, which is substituted with a difluoro-hydroxyphenyl moiety.

| Property | Value |

| IUPAC Name | 1-((5-(2,4-difluoro-3-hydroxyphenyl)-1,3,4-thiadiazol-2-yl)methyl)-3-ethyl-5-methylpyrimidine-2,4(1H,3H)-dione[5][6] |

| CAS Number | 2894848-07-6[3][5][6][7] |

| Molecular Formula | C₁₆H₁₄F₂N₄O₃S[3][5][6] |

| Molecular Weight | 380.37 g/mol [3][5][8] |

| Canonical SMILES | CCN1C(=O)C(=CN(C1=O)CC2=NN=C(S2)C3=CC=C(C(C3=O)F)F)C[5][6][7] |

| InChI Key | XKDHFIPNTTUSIA-UHFFFAOYSA-N[5][6][7] |

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, covering its physicochemical properties, in vitro potency and selectivity, and pharmacokinetic profiles in rodents.

Table 2.1: Physicochemical Properties

| Parameter | Value | Reference |

| Appearance | Solid | [3] |

| Purity | ≥98% | [6][7] |

| Solubility (DMSO) | 10 mM or 3.8 mg/mL (with gentle warming) | [3][7] |

| Water Solubility | Good | [9] |

| Permeability | Good | [9] |

Table 2.2: In Vitro Potency and Selectivity

| Assay | Species | Parameter | Value (nM) | Reference |

| HSD17B13 Enzymatic Assay | Human | IC₅₀ | 1 | [8][10] |

| Human | Kᵢ | 0.7 | [6][7][8] | |

| Mouse | IC₅₀ | 13-14 | [3][7][10] | |

| Mouse | Kᵢ | 0.5 | [9] | |

| HSD17B13 Cellular Assay | Human | IC₅₀ | 11 | [9][11] |

| HSD17B11 Enzymatic Assay | Human | IC₅₀ | >10,000 | [3][9] |

| Thermal Shift Assay (nanoDSF) | Human | ΔTm | 16.7 K (in presence of NAD⁺) | [9][12] |

This compound was tested against a panel of 44 other receptors and showed minimal off-target activity, with only COX-2 being inhibited by more than 50% at a high concentration of 10 µM.[9]

Table 2.3: In Vitro DMPK Parameters

| Parameter | Species | Value | Reference |

| Metabolic Stability | Human, Mouse | Medium (in hepatocytes) | [9] |

| High (in liver microsomes) | [5] | ||

| CYP Inhibition (IC₅₀) | Human | >50 µM for 2C8, 2C9, 2D6; 45.8 µM for 2C19 | [9] |

Table 2.4: In Vivo Pharmacokinetic Parameters in Rodents

| Parameter | Species | Administration | Dose | Value | Reference |

| Oral Bioavailability (F) | Mouse | p.o. | 19 mg/kg | 10% | [2][9] |

| Clearance | Mouse | i.v. | 1.9 mg/kg | 126.7% of liver blood flow | [9] |

| Volume of Distribution (Vss) | Mouse | i.v. | 1.9 mg/kg | 1.4 L/kg | [9] |

| Mean Residence Time | Mouse | i.v. | 1.9 mg/kg | 0.2 h | [9] |

| Tₘₐₓ | Mouse | p.o. | 19 mg/kg | 0.25 h | [9] |

This compound exhibits rapid plasma clearance in both mice and rats.[1][4] Despite its short plasma half-life, it shows extensive accumulation and retention in the liver, the primary site of HSD17B13 expression.[1] Biliary excretion of the parent compound and its glucuronide has been identified as a major clearance mechanism in rats.[4][13]

Mechanism of Action

This compound is a highly selective inhibitor of HSD17B13, a lipid droplet-associated enzyme primarily expressed in hepatocytes.[9][14] The physiological role of HSD17B13 is not fully elucidated, but genetic studies have strongly linked variants of the enzyme to a reduced risk of progressing from non-alcoholic fatty liver disease (NAFLD) to more severe NASH and cirrhosis.[9][15]

A critical feature of this compound's mechanism is its dependence on the cofactor nicotinamide adenine dinucleotide (NAD⁺).[1][9] Binding of this compound to the HSD17B13 enzyme only occurs in the presence of NAD⁺.[9] Kinetic studies have revealed an uncompetitive mode of inhibition with respect to NAD⁺, indicating that this compound binds to the enzyme-NAD⁺ complex.[9]

Cellularly, inhibition of HSD17B13 by this compound has been shown to reduce the lipotoxic effects induced by fatty acids like palmitic acid.[14] Treatment with this compound leads to decreased triglyceride accumulation, improved mitochondrial respiratory function, and restoration of lipid homeostasis in hepatocytes.[5][14][16] Some evidence suggests this may occur through the regulation of the SREBP-1c/FAS pathway, a key regulator of fatty acid synthesis.[17]

Experimental Protocols

Detailed experimental procedures are crucial for the replication and extension of findings. The following sections outline the key methodologies used in the characterization of this compound.

Chemical Synthesis

The synthesis of this compound is a multi-step process starting from commercially available materials.[1][2] The key steps involve the formation of a mesylate, alkylation of thymine, and a final Suzuki coupling to attach the difluoro-hydroxyphenyl moiety.[1]

Protocol Outline (based on Thamm S, et al., 2023): [1][2]

-

Mesylate Formation: Starting alcohol (45A) is reacted with methanesulfonyl chloride (MeSO₂Cl) and triethylamine (NEt₃) in dichloromethane (CH₂Cl₂) to produce the corresponding mesylate.

-

Thymine Alkylation: The mesylate is used to alkylate thymine (45C) in the presence of N,O-bis(trimethylsilyl)acetamide in acetonitrile (MeCN).

-

Ethyl Group Addition: The resulting intermediate (45D) is ethylated using ethyl iodide (EtI) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF).

-

Boronic Acid Synthesis: A separate multi-step synthesis is performed to create the required 2,4-difluoro-3-hydroxyphenyl boronic acid derivative (45F).

-

Suzuki Coupling: The ethylated thymine derivative is coupled with the boronic acid (45F) using a palladium catalyst in a mixture of ethanol and water to yield the final product, this compound.

HSD17B13 Enzymatic Assay

This assay quantifies the inhibitory activity of this compound on the HSD17B13 enzyme.

-

Enzyme Source: Recombinant human or mouse HSD17B13.

-

Substrate: Estradiol is commonly used as the substrate.[1][4]

-

Cofactor: Nicotinamide adenine dinucleotide (NAD⁺) is included in the reaction mixture.

-

Procedure:

-

The enzyme, substrate, NAD⁺, and varying concentrations of this compound (or vehicle control) are incubated in an appropriate buffer.

-

The reaction is initiated and allowed to proceed for a set time at a controlled temperature.

-

The reaction is stopped, and the formation of the product (estrone) is quantified, typically using mass spectrometry.

-

IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cellular HSD17B13 Assay

This assay measures the potency of this compound in a cellular context.

-

Cell Line: HEK cells overexpressing HSD17B13 are typically used.[11]

-

Procedure:

-

Cells are seeded in microplates and incubated.

-

Cells are treated with varying concentrations of this compound.

-

A suitable substrate is added to the cells.

-

After incubation, the amount of product formed in the cell supernatant or lysate is measured.

-

IC₅₀ values are determined from the dose-response curve.

-

Thermal Shift Assay (nanoDSF)

This biophysical assay confirms the direct binding of this compound to its target and investigates the NAD⁺ dependency.[9]

-

Principle: Ligand binding stabilizes the protein, leading to an increase in its melting temperature (Tm).

-

Procedure:

-

Recombinant HSD17B13 protein is mixed with a fluorescent dye.

-

The experiment is run under different conditions: with and without NAD⁺, and with and without this compound.

-

The samples are subjected to a thermal gradient, and the unfolding of the protein is monitored by changes in fluorescence.

-

The Tm is calculated for each condition. A significant increase in Tm (ΔTm) in the presence of this compound and NAD⁺ confirms NAD⁺-dependent binding.[9][12]

-

In Vivo Pharmacokinetic Studies

These studies evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in animal models.[1]

-

Animal Models: Mice and rats are used.[1]

-

Administration: this compound is administered via intravenous (i.v.) and oral (p.o.) routes to assess key parameters like clearance and oral bioavailability.[2]

-

Sample Collection: Blood samples are collected at various time points post-dosing. For tissue distribution studies, organs (especially the liver) are harvested. For excretion studies, bile may be collected from cannulated animals.[1][13]

-

Analysis: The concentration of this compound (and any major metabolites) in plasma, tissues, and bile is quantified using LC-MS/MS.

-

Data Analysis: Pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, clearance, half-life, bioavailability) are calculated using specialized software.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, this compound, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | HSD17B13 inhibitor | Probechem Biochemicals [probechem.com]

- 4. researchgate.net [researchgate.net]

- 5. medkoo.com [medkoo.com]

- 6. caymanchem.com [caymanchem.com]

- 7. BI 3231 Supplier | CAS 2894848-07-6 | BI3231 | Tocris Bioscience [tocris.com]

- 8. selleckchem.com [selleckchem.com]

- 9. opnme.com [opnme.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. eubopen.org [eubopen.org]

- 12. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 13. researchgate.net [researchgate.net]

- 14. This compound, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. HSD17B13 — Emerging Therapeutic Target in NASH & Liver Disease-DIMA BIOTECH [dimabio.com]

- 16. journals.physiology.org [journals.physiology.org]

- 17. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Unraveling the NAD+-Dependent Binding Mechanism of BI-3231: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the novel and potent HSD17B13 inhibitor, BI-3231, with a specific focus on its intricate NAD+-dependent binding mechanism. Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental protocols, and visualizes the underlying molecular interactions and pathways.

Core Binding Characteristics and Potency of this compound

This compound is a highly potent and selective chemical probe for hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other liver diseases.[1][2][3] A defining characteristic of this compound is its strict dependence on the presence of the cofactor NAD+ for its binding and inhibitory activity towards HSD17B13.[1][2][4] This suggests an ordered bi-bi binding mechanism where NAD+ must first bind to the enzyme, inducing a conformational change that forms the binding pocket for this compound.[1][2]

The interaction is further defined as an uncompetitive mode of inhibition with respect to NAD+.[1][2][4] This indicates that this compound preferentially binds to the HSD17B13-NAD+ complex.

Quantitative Binding and Inhibition Data

The following table summarizes the key in vitro potency and binding metrics for this compound against both human and mouse HSD17B13.

| Parameter | Species | Value | Assay Type | Notes |

| IC50 | Human | 1 nM | Enzymatic Assay | - |

| IC50 | Mouse | 13 nM | Enzymatic Assay | - |

| Ki | Human | 0.7 ± 0.2 nM | Enzymatic Assay | Geometric mean from multiple measurements. |

| Cellular IC50 | Human | 11 ± 5 nM | HEK Cell-based Assay | Demonstrates cell permeability and target engagement. |

| ΔTm | Human | 16.7 K | Thermal Shift Assay (nanoDSF) | In the presence of 5 µM this compound and NAD+. Indicates direct target binding and stabilization. |

| Selectivity | Human | >10,000-fold vs. HSD17B11 | Enzymatic Assay | IC50 for HSD17B11 is >10 µM. |

Data compiled from sources.[2][4][5][6][7]

Visualizing the Molecular Interactions and Pathways

To elucidate the complex relationships in the binding and inhibition mechanism of this compound, the following diagrams have been generated using the DOT language.

Caption: Ordered bi-bi binding mechanism of this compound to HSD17B13.

Caption: Uncompetitive inhibition of HSD17B13 by this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the binding of this compound to HSD17B13.

Thermal Shift Assay (nanoDSF)

This assay confirms the direct binding of this compound to HSD17B13 and its NAD+ dependency by measuring changes in the protein's thermal stability.

Objective: To determine the melting temperature (Tm) of HSD17B13 in the presence and absence of this compound and NAD+.

Methodology:

-

Protein and Compound Preparation:

-

Recombinant human HSD17B13 is prepared in a suitable buffer.

-

This compound is serially diluted in 100% DMSO.

-

-

Assay Setup:

-

Reactions are set up in a 384-well plate format.

-

HSD17B13 is incubated with varying concentrations of NAD+ (e.g., 0 mM, 0.5 mM, and 5 mM).

-

This compound (e.g., at a final concentration of 5 µM) or a DMSO control (final concentration of 2%) is added to the enzyme-NAD+ mixture.

-

-

Data Acquisition:

-

The thermal denaturation of HSD17B13 is monitored using a nanoDSF instrument, which measures the change in intrinsic tryptophan fluorescence as the protein unfolds with increasing temperature.

-

A temperature ramp is applied, and the fluorescence ratio (e.g., 350 nm / 330 nm) is plotted against temperature.

-

-

Data Analysis:

Enzyme Activity Assay (RapidFire MS) and Mode of Inhibition Studies

This high-throughput mass spectrometry-based assay is used to determine the potency (IC50) of this compound and to investigate its mode of inhibition.

Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of HSD17B13 and to elucidate the kinetic mechanism.

Methodology:

-

Reaction Components:

-

Assay Buffer: Typically contains 100 mM TRIS, 100 mM sodium chloride, 0.5 mM EDTA, 0.1% TCEP, 0.05% protease and fatty acid-free BSA, and 0.001% Tween20.[2]

-

Enzyme: Recombinant human HSD17B13.

-

Substrate: Estradiol.

-

Cofactor: NAD+.

-

Inhibitor: this compound, serially diluted in DMSO.

-

-

Assay Procedure:

-

50 nL of the diluted compound is spotted into a 384-well plate.[2]

-

The enzymatic reaction is initiated by adding the enzyme, substrate, and cofactor to the wells.

-

The reaction is allowed to proceed for a specific time at a controlled temperature.

-

The reaction is then quenched.

-

-

Detection and Analysis (RapidFire MS):

-

The quenched reaction mixture is rapidly injected into a mass spectrometer.

-

The amounts of substrate (e.g., estradiol) and product (e.g., estrone) are quantified.

-

IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

-

Mode of Inhibition Studies (Cross-Titration):

-

To determine the mode of inhibition with respect to NAD+, cross-titrations are performed.[1][2]

-

The IC50 of this compound is determined at multiple fixed concentrations of NAD+.

-

A significant decrease in the IC50 of this compound with increasing NAD+ concentration is indicative of an uncompetitive mode of inhibition.[1][2]

-

Computational Binding Hypothesis

A computational homology model supports the experimental findings, postulating that the positively charged NAD+ in the cofactor binding pocket enhances the binding affinity of the spatially adjacent, negatively charged phenol group of this compound.[1] This interaction is thought to involve the catalytic triad residues Ser172 and Tyr185, inducing charge transfer and dispersion interactions between this compound and NAD+.[1]

Caption: Postulated interactions of this compound within the HSD17B13 active site.

Conclusion

This compound represents a significant advancement in the study of HSD17B13. Its unique NAD+-dependent, uncompetitive binding mechanism has been thoroughly characterized through a combination of biochemical assays and computational modeling. This technical guide provides the essential data and protocols for researchers to further explore the pharmacology of HSD17B13 using this potent and selective chemical probe. The availability of this compound for open science is expected to accelerate the elucidation of HSD17B13's biological functions and its role in liver diseases.[1][2]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, this compound, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. opnme.com [opnme.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 7. eubopen.org [eubopen.org]

The Role of HSD17B13 in Liver Disease: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Novel Therapeutic Target

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a previously enigmatic enzyme, has emerged as a key player in the pathophysiology of chronic liver diseases. This technical guide provides a comprehensive overview of the current understanding of HSD17B13, with a focus on its genetic variants, molecular function, and its role as a promising therapeutic target for conditions such as non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease (ALD).

Introduction: HSD17B13 at the Crossroads of Lipid Metabolism and Liver Health

HSD17B13 is a member of the hydroxysteroid 17-beta dehydrogenase superfamily, a large family of enzymes primarily involved in the metabolism of steroid hormones and other lipids.[1] Unlike many of its family members, HSD17B13 is predominantly expressed in the liver, specifically within hepatocytes.[2][3] It is localized to the surface of lipid droplets, intracellular organelles responsible for storing neutral lipids.[2][3] This localization strongly suggests a role for HSD17B13 in hepatic lipid homeostasis.[1]

The initial cloning of the HSD17B13 gene, first named SCDR9, occurred in 2007 from a human liver cDNA library.[1][2] The gene is located on chromosome 4q22.1 and encodes a protein of approximately 300 amino acids.[2][3] The protein contains conserved motifs typical of short-chain dehydrogenases/reductases (SDRs), including a NAD(P)(H) binding motif (TGXGXXXG) and a catalytic motif (YXXXK).[2]

While the precise endogenous substrates of HSD17B13 are still under investigation, in vitro studies have shown that it possesses enzymatic activity towards a variety of molecules, including steroids like 17-beta-estradiol, as well as retinol and retinal.[4][5] This suggests a potential role in both steroid hormone and vitamin A metabolism within the liver.

Genetic Variants of HSD17B13 and Their Protective Role in Liver Disease

A significant breakthrough in understanding the importance of HSD17B13 came from large-scale human genetic studies. These studies have consistently identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of developing and progressing various chronic liver diseases.[6][7][8]

The rs72613567 Splice Variant: A Key Player in Hepatoprotection

The most extensively studied variant is rs72613567, an insertion of a thymine and adenine (TA) in a splice donor site.[6][9] This insertion leads to altered mRNA splicing, resulting in a truncated and unstable protein with reduced or absent enzymatic activity.[3][9] Individuals carrying this variant exhibit a remarkable degree of protection against a spectrum of liver pathologies.

The protective effects of the rs72613567:TA allele have been documented across diverse populations and for various liver diseases, including:

-

Non-Alcoholic Fatty Liver Disease (NAFLD) and Non-Alcoholic Steatohepatitis (NASH): Carriers of the variant have a lower risk of developing NAFLD and progressing from simple steatosis to the more severe inflammatory form, NASH.[7][10] They also tend to have lower levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[6][7]

-

Alcohol-Related Liver Disease (ALD): The rs72613567 variant is associated with a significantly reduced risk of developing ALD and its progression to cirrhosis.[2][11] This protective effect is observed even in individuals with heavy alcohol consumption.[12]

-

Liver Fibrosis and Cirrhosis: The variant is strongly associated with a decreased risk of developing significant liver fibrosis and cirrhosis, the end-stage of many chronic liver diseases.[10][12]

-

Hepatocellular Carcinoma (HCC): Studies have shown that carriage of the rs72613567:TA allele is associated with a lower risk of developing HCC, particularly in the context of alcohol-related liver disease.[12][13]

Other Protective Variants

Besides rs72613567, other genetic variants in HSD17B13 that result in a loss of function have also been identified and linked to a reduced risk of liver disease. These include the missense variant rs6834314.[10]

Quantitative Data on the Protective Effects of HSD17B13 Variants

The following table summarizes key quantitative data from various studies on the association between HSD17B13 variants and the risk of liver disease.

| Liver Disease/Outcome | HSD17B13 Variant | Population | Effect Size (Odds Ratio/Hazard Ratio) | 95% Confidence Interval | Reference |

| Alcoholic Liver Disease | rs72613567:TA (heterozygotes) | European | 0.58 | Not Specified | [2] |

| Alcoholic Liver Disease | rs72613567:TA (homozygotes) | European | 0.47 | Not Specified | [2] |

| Alcoholic Cirrhosis | rs72613567:TA (heterozygotes) | European | 0.58 | Not Specified | [2] |

| Alcoholic Cirrhosis | rs72613567:TA (homozygotes) | European | 0.27 | Not Specified | [2] |

| NAFLD | rs72613567:TA | European descent | Reduced risk by 17% (heterozygotes) and 30% (homozygotes) | 8-25% and 13-43% | [7] |

| NASH Cirrhosis | rs72613567:TA | European descent | Reduced risk by 26% (heterozygotes) and 49% (homozygotes) | 7-40% and 15-69% | [7] |

| Liver-related complications | rs72613567:TA/TA | Multi-ethnic Asian | HR: 0.004 | 0.00-0.64 | [10] |

| Liver-related complications | rs6834314:G/G | Multi-ethnic Asian | HR: 0.01 | 0.00-0.97 | [10] |

Molecular Mechanisms and Signaling Pathways

The precise molecular mechanisms by which loss of HSD17B13 function protects the liver are an active area of research. Several interconnected pathways are thought to be involved.

Regulation of Hepatic Lipid Metabolism

Given its localization to lipid droplets, HSD17B13 is believed to play a direct role in hepatic lipid metabolism. Overexpression of HSD17B13 has been shown to increase lipid accumulation in hepatocytes.[1][14] The enzyme's retinol dehydrogenase activity may also be important, as retinoid metabolism is closely linked to lipid homeostasis and inflammation in the liver.[15]

Recent studies suggest that HSD17B13 physically interacts with adipose triglyceride lipase (ATGL), a key enzyme in the breakdown of triglycerides.[9][16] This interaction may modulate lipolysis within hepatocytes.

Interaction with Pyrimidine Catabolism

A novel and intriguing mechanism links HSD17B13 to pyrimidine catabolism. Studies in both humans and mice have shown that the protective HSD17B13 variant is associated with decreased activity of dihydropyrimidine dehydrogenase (DPYD), a key enzyme in pyrimidine breakdown.[17] Inhibition of pyrimidine catabolism appears to protect against liver fibrosis, suggesting that HSD17B13 may promote fibrosis by influencing this pathway.[17][18]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and a typical experimental workflow for studying HSD17B13.

Caption: Proposed signaling pathways of HSD17B13 in liver disease.

Caption: A typical experimental workflow for investigating HSD17B13.

Experimental Protocols: Methodologies for Studying HSD17B13

A variety of experimental approaches are employed to investigate the function of HSD17B13. Below are outlines of key methodologies.

Genetic Association Studies

-

Objective: To identify associations between HSD17B13 genetic variants and liver disease phenotypes in human populations.

-

Methodology:

-

Cohort Selection: Large, well-phenotyped cohorts of individuals with and without liver disease are recruited. Detailed clinical, histological, and demographic data are collected.

-

Genotyping: DNA is extracted from blood or tissue samples. High-throughput genotyping arrays or next-generation sequencing is used to determine the genotypes of HSD17B13 variants (e.g., rs72613567, rs6834314).

-

Statistical Analysis: Logistic regression or other appropriate statistical models are used to test for associations between genotypes and disease status or quantitative traits (e.g., liver enzyme levels, fibrosis stage), adjusting for potential confounders such as age, sex, BMI, and alcohol consumption.

-

In Vitro Enzyme Activity Assays

-

Objective: To characterize the enzymatic activity of HSD17B13 and identify its substrates.

-

Methodology:

-

Protein Expression and Purification: The HSD17B13 protein is expressed in a suitable system (e.g., E. coli, insect cells, or mammalian cells) and purified using techniques like affinity chromatography.

-

Substrate Screening: A library of potential substrates (e.g., steroids, retinoids, fatty acids) is screened.

-

Activity Measurement: Enzyme activity is measured by monitoring the conversion of substrate to product over time. This can be done using various techniques, such as:

-

Spectrophotometry/Fluorometry: Measuring the change in absorbance or fluorescence of the substrate, product, or a coupled reporter molecule.

-

High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS): Separating and quantifying the substrate and product.

-

Radiometric Assays: Using a radiolabeled substrate and measuring the formation of the radiolabeled product.

-

-

Cellular Assays in Hepatocytes

-

Objective: To study the function of HSD17B13 in a cellular context.

-

Methodology:

-

Cell Culture: Primary human hepatocytes or hepatocyte-derived cell lines (e.g., HepG2, Huh7) are used.

-

Genetic Manipulation:

-

Overexpression: Cells are transfected with plasmids encoding wild-type or mutant HSD17B13.

-

Knockdown/Knockout: RNA interference (siRNA, shRNA) or CRISPR-Cas9 technology is used to reduce or eliminate HSD17B13 expression.

-

-

Functional Readouts:

-

Lipid Accumulation: Staining with lipophilic dyes (e.g., Oil Red O, Bodipy) and quantification by microscopy or flow cytometry.

-

Gene Expression Analysis: Measuring the expression of genes involved in lipid metabolism, inflammation, and fibrosis using quantitative PCR (qPCR) and Western blotting.

-

Protein-Protein Interaction: Techniques like co-immunoprecipitation followed by Western blotting or mass spectrometry are used to identify proteins that interact with HSD17B13.

-

-

In Vivo Studies in Animal Models

-

Objective: To investigate the role of HSD17B13 in the development and progression of liver disease in a living organism.

-

Methodology:

-

Animal Models: Mouse models that recapitulate key features of human liver disease are used, such as:

-

Diet-induced NAFLD/NASH models: Mice fed a high-fat diet, a Western diet, or a methionine- and choline-deficient diet.

-

Alcohol-induced liver disease models: Mice chronically administered ethanol.

-

-

Genetic Manipulation:

-

Transgenic mice: Mice overexpressing HSD17B13 specifically in the liver.

-

Knockout mice: Mice with a targeted deletion of the Hsd17b13 gene.

-

AAV-mediated gene delivery: Adeno-associated viruses are used to deliver shRNA for HSD17B13 knockdown or to overexpress the gene in the liver.

-

-

Phenotypic Analysis:

-

Histology: Liver tissue is examined for steatosis, inflammation, ballooning, and fibrosis using staining methods like H&E and Sirius Red.

-

Biochemical analysis: Measurement of liver enzymes, lipids, and inflammatory markers in the serum and liver.

-

Gene and protein expression analysis: As described for cellular assays.

-

-

HSD17B13 as a Therapeutic Target: Current Landscape and Future Directions

The compelling human genetic data demonstrating the protective effects of HSD17B13 loss-of-function has positioned it as a highly attractive therapeutic target for chronic liver disease. The central hypothesis is that inhibiting the activity or reducing the expression of HSD17B13 in individuals with the wild-type gene will mimic the protective phenotype observed in carriers of the loss-of-function variants.[19][20]

Therapeutic Strategies

Several therapeutic modalities are being explored to target HSD17B13:

-

RNA interference (RNAi): Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) are designed to specifically degrade HSD17B13 mRNA, thereby reducing protein expression. This approach is being actively pursued in clinical trials.[2][21]

-

Small Molecule Inhibitors: The development of small molecules that can bind to and inhibit the enzymatic activity of HSD17B13 is another promising strategy.[2]

Clinical Development

Multiple pharmaceutical and biotechnology companies are advancing HSD17B13-targeting therapies through clinical trials. Phase I and II studies are currently underway to evaluate the safety, tolerability, and efficacy of these agents in patients with NAFLD and NASH.[2][22][23] Early results from these trials have been encouraging, demonstrating target engagement and favorable safety profiles.[21][23]

Future Perspectives

The development of HSD17B13 inhibitors holds immense promise for the millions of people affected by chronic liver disease. Key areas for future research include:

-

Elucidating the precise enzymatic function and endogenous substrates of HSD17B13.

-

Further dissecting the downstream signaling pathways affected by HSD17B13 inhibition.

-

Identifying biomarkers to predict which patients are most likely to respond to HSD17B13-targeted therapies.

-

Evaluating the long-term safety and efficacy of these novel treatments.

Conclusion

HSD17B13 has rapidly transitioned from an obscure enzyme to a key player in the pathogenesis of liver disease. The strong genetic validation for its role in hepatoprotection provides a solid foundation for its development as a therapeutic target. By unraveling the complexities of its molecular function and advancing innovative therapeutic strategies, the scientific and medical communities are poised to make significant strides in the fight against chronic liver disease. This in-depth guide serves as a resource for researchers and drug development professionals dedicated to translating this exciting science into meaningful clinical benefits for patients.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 3. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. HSD17B13 | Abcam [abcam.com]

- 6. mdpi.com [mdpi.com]

- 7. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

- 9. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Genetic variant rs72613567 of HSD17B13 gene reduces alcohol‐related liver disease risk in Chinese Han population - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Genetic Variation in HSD17B13 Reduces the Risk of Developing Cirrhosis and Hepatocellular Carcinoma in Alcohol Misusers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dial.uclouvain.be [dial.uclouvain.be]

- 14. Role of HSD17B13 in the liver physiology and pathophysiology - East China Normal University [pure.ecnu.edu.cn:443]

- 15. 17-Beta Hydroxysteroid Dehydrogenase 13 Is a Hepatic Retinol Dehydrogenase Associated With Histological Features of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]

- 21. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. astrazenecaclinicaltrials.com [astrazenecaclinicaltrials.com]

- 23. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

BI-3231: A Potent and Selective Chemical Probe for HSD17B13

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases.[1][2] Primarily expressed in hepatocytes, this lipid droplet-associated enzyme's precise physiological role is still under investigation, though genetic studies have strongly linked loss-of-function variants to a reduced risk of progressing from simple steatosis to more severe liver pathologies.[3][4] The development of selective chemical probes is crucial for elucidating the biological functions of HSD17B13 and validating it as a drug target. This guide provides a comprehensive overview of BI-3231, a novel, potent, and selective inhibitor of HSD17B13, designed to be a high-quality tool for open science.[1][2]

This compound: In Vitro Profile and Properties

This compound is a well-characterized chemical probe that demonstrates single-digit nanomolar potency for human HSD17B13 and translates effectively to cellular models.[1] A key characteristic of this compound is its dependency on the cofactor NAD+ for binding and inhibition.[1][5] It also possesses a suitable negative control, BI-0955 (the methylated analog), which is inactive against HSD17B13, allowing for robust experimental design.[5]

Table 1: In Vitro Potency and Target Engagement of this compound

| Parameter | Species | Value | Assay Type |

| IC50 | Human | 1 nM[6] | Enzymatic |

| Mouse | 13 nM[6] | Enzymatic | |

| Ki | Human | 0.7 ± 0.2 nM[7][8] | Enzymatic |

| Cellular IC50 | Human | 11 ± 5 nM[7] | HEK293 Overexpression[7] |

| Thermal Shift (ΔTm) | Human | 16.7 K (in presence of NAD+)[1][8] | NanoDSF[1][8] |

Table 2: Selectivity Profile of this compound

| Off-Target | Species | Value | Assay Type |

| HSD17B11 | Human | IC50 > 10 µM[7] | Enzymatic |

| SafetyScreen44 Panel | Human | >50% inhibition @ 10µM on 1/44 targets (COX-2)[5] | Radioligand Binding/Enzymatic |

Table 3: Physicochemical and Pharmacokinetic Properties of this compound

| Property | Value |

| Molecular Weight | 380.08 g/mol [7] |

| Aqueous Solubility | Good[5] |

| Permeability | Good[5] |

| Metabolic Stability | Moderate (Human and Mouse Hepatocytes)[5] |

| Oral Bioavailability (Mouse) | 10%[1] |

| Plasma Clearance (Mouse) | Rapid[1] |

HSD17B13 Signaling and this compound's Mechanism of Action

HSD17B13 is a lipid droplet-associated protein involved in pathways concerning steroids, retinol, and pro-inflammatory lipid mediators.[3][4] Its expression is induced by the Liver X receptor-α (LXR-α) via the sterol regulatory binding protein-1c (SREBP-1c), a key regulator of lipogenesis.[3] This creates a potential positive feedback loop contributing to hepatic lipid accumulation.[3] Loss-of-function variants of HSD17B13 are protective against the progression of NAFLD.[3][4]

This compound acts as a potent inhibitor of HSD17B13's enzymatic activity.[9] Its binding to the enzyme is uncompetitive with respect to the cofactor NAD+, meaning that the presence of NAD+ is a prerequisite for this compound to bind effectively.[5] Computational modeling and experimental data suggest that the positively charged NAD+ in the cofactor binding pocket increases the binding affinity of the negatively charged phenol moiety of this compound.[1][2]

Caption: HSD17B13 transcriptional regulation and enzymatic inhibition by this compound.

Experimental Protocols

Enzymatic Inhibition Assay (General Protocol)

This protocol is based on the methods used to determine the IC50 and Ki values for this compound.

-

Reagents: Recombinant human or mouse HSD17B13, substrate (e.g., estradiol), cofactor (NAD+), assay buffer, this compound stock solution (in DMSO).

-

Procedure: a. Prepare serial dilutions of this compound in DMSO. b. In a 384-well plate, add assay buffer, NAD+, HSD17B13 enzyme, and the this compound dilution (or DMSO for control). c. Initiate the reaction by adding the substrate (estradiol). d. Incubate at a controlled temperature. e. Monitor the reaction progress by measuring the formation of the product (e.g., estrone) or the consumption of NAD+ (e.g., by measuring NADH fluorescence). f. Data Analysis: Plot the reaction rate against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50. Ki values are determined using the Morrison equation for tight-binding inhibitors.[1]

Cellular HSD17B13 Activity Assay

This protocol outlines the measurement of this compound's inhibitory activity in a cellular context.[1][2]

-

Cell Line: HEK293 cells stably overexpressing human HSD17B13 (hHSD17B13-Myc/DDK).[1]

-

Procedure: a. Seed the HEK293-hHSD17B13 cells in 384-well plates and incubate for 24 hours.[1] b. Prepare serial dilutions of this compound. c. Treat the cells with the this compound dilutions or DMSO control. d. Add the substrate (e.g., estradiol) to the cells. e. Incubate for a specified period. f. Lyse the cells and quantify the product formation using an appropriate detection method (e.g., LC-MS/MS or a reporter assay). g. Data Analysis: Normalize the data to controls and calculate the IC50 value by fitting to a dose-response curve.

Thermal Shift Assay (nanoDSF)

This biophysical assay confirms the direct binding of this compound to HSD17B13.[1][2]

-

Reagents: Recombinant human HSD17B13, this compound, NAD+, assay buffer.

-

Procedure: a. Mix HSD17B13 with either DMSO (control), this compound alone, NAD+ alone, or this compound in the presence of NAD+.[1] b. Load the samples into capillaries for a nanoDSF instrument. c. Apply a thermal ramp, increasing the temperature gradually. d. Monitor the intrinsic tryptophan fluorescence of the protein at different wavelengths. The ratio of fluorescence is used to track protein unfolding. e. Data Analysis: The melting temperature (Tm), or the midpoint of the unfolding transition, is calculated for each condition. A significant increase in Tm in the presence of the compound compared to the control indicates stabilizing binding. This compound shows a Tm shift of 16.7 K only in the presence of NAD+.[1]

Caption: Workflow for the characterization of this compound as a chemical probe.

Conclusion

This compound is a first-in-class, potent, and selective chemical probe for HSD17B13.[1][2] Its thorough in vitro and in vivo characterization, coupled with the availability of an inactive control compound, makes it an invaluable tool for the scientific community.[1][5] The NAD+ dependent binding mechanism provides specific insights into the enzyme's function.[5] The use of this compound in cellular and preclinical models will be instrumental in further dissecting the role of HSD17B13 in liver pathophysiology and in advancing drug discovery efforts for NASH and related diseases.

References

- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, this compound, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]

- 5. opnme.com [opnme.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. eubopen.org [eubopen.org]

- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 9. selleckchem.com [selleckchem.com]

BI-3231: A Comprehensive Technical Guide to its Selectivity Profile Against Hydroxysteroid Dehydrogenases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of BI-3231, a potent and selective inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting HSD17B13 for liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).

Introduction to this compound

This compound is a small molecule inhibitor that has emerged as a critical tool for investigating the biological functions of HSD17B13.[1][2][3] HSD17B13 is a lipid droplet-associated enzyme primarily expressed in hepatocytes.[1][4][5] Genetic studies have strongly linked variants in the HSD17B13 gene to a reduced risk of developing chronic liver diseases, highlighting it as a promising therapeutic target.[4][5][6][7] this compound was developed to enable the pharmacological exploration of HSD17B13 inhibition.[8][9]

Quantitative Selectivity Profile of this compound

This compound demonstrates high potency for human and murine HSD17B13. Its selectivity has been primarily characterized against its closest structural homolog, HSD17B11, and a broader panel of off-target proteins.[1][8]

Table 1: Potency and Selectivity of this compound against HSD Isoforms

| Target | Species | Assay Type | Potency (IC50) | Potency (Ki) | Reference |

| HSD17B13 | Human | Enzymatic | 1 nM* | 0.7 nM | [2][3] |

| Cellular | 11 nM | - | [1] | ||

| Mouse | Enzymatic | 13 nM | 0.5 nM | [1][2][3] | |

| HSD17B11 | Human | Enzymatic | >10,000 nM | - | [1] |

Note: The IC50 value is at the limit of the assay, and the Ki value is recommended for comparing potency.

Table 2: Off-Target Selectivity of this compound

| Panel | Number of Targets | Concentration Tested | Notable Hits (>50% inhibition) | Reference |

| Eurofins SafetyScreen44 | 44 | 10 µM | COX-2 | [1] |

Based on available data, the selectivity profiling of this compound against a broader range of HSD isoforms has not been extensively published. The primary focus of characterization has been on HSD17B11 due to its high sequence homology to HSD17B13.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Recombinant Human HSD17B13 and HSD17B11 Enzymatic Assay

This protocol outlines the method used to determine the in vitro enzymatic activity of this compound.

Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against recombinant human HSD17B13 and HSD17B11.

Materials:

-

Recombinant human HSD17B13 and HSD17B11 enzymes

-

Estradiol (substrate)

-

Nicotinamide adenine dinucleotide (NAD+) (cofactor)

-

This compound

-

Assay Buffer (e.g., Tris-based buffer, pH 7.4)

-

Detection system for NADH (e.g., fluorescence or absorbance-based plate reader)

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the assay buffer, NAD+, and the this compound dilution.

-

Add the recombinant HSD17B13 or HSD17B11 enzyme to each well.

-

Initiate the enzymatic reaction by adding the substrate, estradiol.

-

Incubate the plate at a controlled temperature (e.g., 37°C).

-

Monitor the production of NADH over time using a plate reader at the appropriate wavelength (e.g., 340 nm for absorbance).

-

Calculate the rate of reaction for each concentration of this compound.

-

Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular HSD17B13 Assay

This protocol describes the method for assessing the potency of this compound in a cellular context.

Objective: To determine the IC50 of this compound in a cell-based assay.

Materials:

-

HEK293 cells overexpressing human HSD17B13

-

Cell culture medium and supplements

-

This compound

-

Substrate for HSD17B13 (e.g., a suitable steroid)

-

Lysis buffer

-

Detection reagent for the product of the enzymatic reaction

Procedure:

-

Seed the HEK293-HSD17B13 cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified period.

-

Add the substrate to the cells and incubate to allow for enzymatic conversion.

-

Lyse the cells to release the intracellular contents.

-

Quantify the amount of product formed using an appropriate detection method (e.g., LC-MS/MS or a luminescent-based assay).

-

Calculate the percent inhibition for each concentration of this compound relative to a vehicle control.

-

Determine the IC50 value by fitting the dose-response curve.

Signaling Pathways and Experimental Workflows

The precise signaling pathway of HSD17B13 is an active area of research. It is known to be a lipid droplet-associated protein that plays a role in hepatic lipid metabolism. The following diagrams illustrate the proposed mechanism of action of this compound and a general workflow for its characterization.

Caption: Mechanism of HSD17B13 inhibition by this compound.

Caption: Workflow for the discovery and characterization of this compound.

Conclusion

This compound is a highly potent and selective inhibitor of HSD17B13, with excellent selectivity over its closest homolog, HSD17B11. While comprehensive selectivity data against a wider array of HSD isoforms is not extensively available in the public domain, its characterization through enzymatic, cellular, and broad off-target screening demonstrates its utility as a specific chemical probe. The detailed experimental protocols provided herein offer a framework for the continued investigation of HSD17B13 and the development of novel therapeutics for liver diseases. The uncompetitive mode of inhibition with respect to NAD+ is a key mechanistic feature of this compound.[1] Further research is warranted to fully elucidate the physiological and pathological roles of HSD17B13 and to explore the full therapeutic potential of its inhibition.

References

- 1. opnme.com [opnme.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 5. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HSD17B13: A Potential Therapeutic Target for NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, this compound, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]